molecular formula C9H14 B8740528 n-Butyl cyclopentadiene CAS No. 62247-87-4

n-Butyl cyclopentadiene

Cat. No. B8740528
Key on ui cas rn: 62247-87-4
M. Wt: 122.21 g/mol
InChI Key: FTFYDDRPCCMKBT-UHFFFAOYSA-N
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Patent
US06175027B1

Procedure details

A solution of bromobutane (0.98 mol) in 28 grams of THF is heated to 60-65° C. A warm solution of CpMgCl in THF (1.0 mol) as produced in Example 1 is added to the bromobutane solution while maintaining a pot temperature between 60-65° C. After the addition and the consequent reaction are complete by GC analysis, the reaction mixture is cooled to ambient temperature, 25% by weight of aqueous acetic acid is added, and the organic layer is separated, washed with 10% by weight of aqueous sodium carbonate, and dried over anhydrous sodium sulfate. The organic layer is filtered, and fractionally distilled under reduced pressure to recover 70 to 80% yield of n-butyl cyclopentadiene.
Quantity
0.98 mol
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH3:5].[C:6](O)(=O)[CH3:7].[CH2:10]1[CH2:14]OC[CH2:11]1>>[CH2:2]([C:7]1[CH2:6][CH:11]=[CH:10][CH:14]=1)[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0.98 mol
Type
reactant
Smiles
BrCCCC
Name
Quantity
28 g
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the consequent reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with 10% by weight of aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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